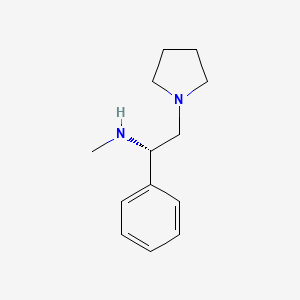

(S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine

Vue d'ensemble

Description

(S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine is a chiral compound known for its psychoactive properties It belongs to the class of substituted amphetamines and is structurally related to other stimulants

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine typically involves the following steps:

Reductive Amination: The precursor, 1-phenyl-2-(pyrrolidin-1-yl)ethanone, undergoes reductive amination with methylamine. This reaction is often catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Chiral Resolution: The racemic mixture obtained from the reductive amination can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor and collecting the product.

Enzymatic Resolution: Using enzymes to selectively convert one enantiomer in a racemic mixture to a different compound, which can then be separated.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom, forming N-oxide derivatives.

Reduction: Reduction of the ketone precursor to the corresponding alcohol before amination.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for N-oxidation.

Reduction: Sodium borohydride or lithium aluminum hydride for reducing ketones.

Substitution: Nitrating agents like nitric acid for nitration, halogens like bromine for halogenation.

Major Products:

N-Oxides: From oxidation reactions.

Alcohols: From reduction of ketone precursors.

Substituted Phenyl Derivatives: From electrophilic aromatic substitution.

Applications De Recherche Scientifique

Pharmacological Applications

1. Central Nervous System Stimulant

(S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine is recognized for its stimulant properties. It acts primarily as a potent central nervous system (CNS) stimulant, influencing neurotransmitter systems, particularly dopamine and norepinephrine pathways. Research indicates that compounds within this class can significantly enhance dopamine release, which is critical in the treatment of conditions like Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy .

2. Potential in Treating ADHD

The compound's pharmacodynamics suggest it may serve as a second-line treatment for ADHD. Its ability to increase catecholamine levels in the brain aligns with the therapeutic mechanisms of existing ADHD medications like methylphenidate . Studies have shown that similar compounds can effectively modulate attention and hyperactivity symptoms .

Neuropharmacological Insights

1. Mechanism of Action

The mechanism by which this compound operates involves its interaction with monoamine transporters. It has been shown to act as a substrate for the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft. This action is crucial for its stimulant effects and potential therapeutic benefits .

2. Comparative Analysis with Other Compounds

In comparative studies, this compound exhibits a profile similar to other well-known stimulants but with distinct differences in potency and side effects. For instance, while it shares some characteristics with methamphetamine, its enantiomeric form may provide a more favorable side effect profile .

Medicinal Chemistry Applications

1. Synthesis of Derivatives

The synthesis of this compound derivatives has been explored for their potential therapeutic applications. Researchers are investigating various modifications to enhance efficacy and reduce adverse effects associated with traditional stimulants .

2. Case Studies on Efficacy

Several case studies have documented the efficacy of similar compounds in clinical settings. For example, analogs have been tested for their ability to improve cognitive function in patients with cognitive deficits or neurodegenerative diseases . These studies highlight the potential for developing new treatments based on this compound's structure.

Table 1: Comparison of Stimulant Properties

| Compound | DAT Inhibition | NE Transporter Inhibition | SERT Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Low |

| Methamphetamine | Very High | High | Moderate |

| Methylphenidate | Moderate | Low | Low |

Table 2: Clinical Applications

Mécanisme D'action

The compound exerts its effects primarily by acting as a central nervous system stimulant. It increases the release of dopamine and norepinephrine in the brain by:

Inhibiting Reuptake: Blocking the reuptake transporters for these neurotransmitters, leading to increased concentrations in the synaptic cleft.

Promoting Release: Inducing the release of stored neurotransmitters from presynaptic neurons.

Molecular Targets and Pathways:

Dopamine Transporter (DAT): Inhibition leads to increased dopamine levels.

Norepinephrine Transporter (NET): Inhibition leads to increased norepinephrine levels.

Trace Amine-Associated Receptor 1 (TAAR1): Activation can modulate neurotransmitter release.

Comparaison Avec Des Composés Similaires

Amphetamine: Shares a similar core structure but lacks the pyrrolidine ring.

Methamphetamine: Similar structure but with a methyl group on the nitrogen atom.

Methylphenidate: Structurally different but with similar stimulant effects.

Uniqueness: (S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other stimulants. The presence of the pyrrolidine ring influences its binding affinity and selectivity for neurotransmitter transporters.

This compound’s unique structure and effects make it a valuable subject of study in various fields, from medicinal chemistry to neuropharmacology.

Activité Biologique

(S)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine, also known by its CAS number 116508-51-1, is a chiral compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C13H20N2

- Molecular Weight : 204.31 g/mol

- InChIKey : WXBZIIBKPFEHGC-LJQANCHMSA-N

Biological Activity Overview

The compound exhibits various biological activities, primarily influencing neurotransmitter systems and showing potential in modulating ion channels.

Pharmacological Effects

- Kappa Opioid Receptor Agonism : Research indicates that derivatives of this compound act as agonists for kappa opioid receptors, which are implicated in pain modulation and mood regulation .

- Ion Channel Modulation : This compound has been studied for its effects on KCNQ2 potassium channels. It has been shown to possess significant inhibitory activity, with the (S)-enantiomer demonstrating greater potency than its (R)-counterpart .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity.

| Substituent Position | Effect on Activity |

|---|---|

| 2-Pyrrolidine | Essential for activity |

| 4-Phenyl | Enhances binding affinity |

| Alkyl substitutions | Modulate lipophilicity |

Research has shown that modifications to the pyrrolidine ring can significantly alter the compound's pharmacokinetic properties and biological efficacy. For example, variations in the phenyl substituent have been linked to changes in potency against KCNQ2 channels .

Case Studies

Several studies have highlighted the biological significance of this compound:

- High-throughput Screening : A study identified this compound as a potent KCNQ2 inhibitor with an IC50 value as low as 69 nM, making it one of the most effective compounds in this class .

- Metabolic Stability Analysis : In vitro evaluations indicated that compounds similar to this compound exhibited high clearance rates in human and rat microsomes, suggesting a need for structural modifications to enhance metabolic stability for potential therapeutic applications .

- Antimicrobial Activity : While primarily studied for its neuropharmacological effects, some derivatives have shown promising antibacterial properties against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness .

Propriétés

IUPAC Name |

(1S)-N-methyl-1-phenyl-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14-13(11-15-9-5-6-10-15)12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINZYRWMDNKTBY-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CN1CCCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CN1CCCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.